molecular formula C15H13FN2O4S B5309218 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid

4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid

Cat. No. B5309218
M. Wt: 336.3 g/mol
InChI Key: DXHRSBXJHMRNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid, also known as FTB or TAK-659, is a small molecule inhibitor that has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.

Mechanism of Action

4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid works by irreversibly binding to the cysteine residue in the active site of BTK. This binding prevents the phosphorylation of BTK and subsequent downstream signaling events, leading to the inhibition of B-cell activation and autoantibody production.
Biochemical and Physiological Effects:
4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been shown to effectively inhibit B-cell activation and autoantibody production in various preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile in these models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid is its high selectivity for BTK, which minimizes off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research on 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid may focus on its potential use in combination with other therapies for autoimmune diseases, as well as its potential use in other disease indications. Additionally, further studies may be needed to better understand the optimal dosing and administration of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid in clinical settings.

Synthesis Methods

The synthesis of 4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid involves several steps, including the coupling of 2-fluoroaniline with thieno[3,2-b]thiophene-2-carbonyl chloride, followed by the reaction with 4-oxobutanoic acid. The final product is purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme involved in B-cell signaling. This inhibition results in the suppression of B-cell activation and subsequent production of autoantibodies, which are responsible for the pathogenesis of autoimmune diseases.

properties

IUPAC Name

4-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c16-10-3-1-2-4-11(10)17-14(22)9-7-8-23-15(9)18-12(19)5-6-13(20)21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHRSBXJHMRNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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